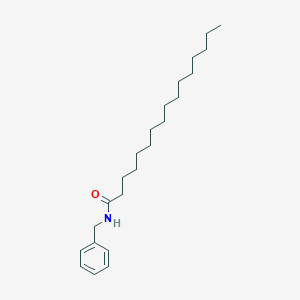

N-benzylpalmitamide

Übersicht

Beschreibung

N-benzylpalmitamide: is a long-chain fatty acid amide, specifically a derivative of palmitic acid where the amide nitrogen is substituted with a benzyl group. Its molecular formula is C23H39NO , and it has a molecular weight of 345.5619 g/mol . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-benzylpalmitamide can be synthesized through the reaction of palmitic acid with benzylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of palmitic acid and the amine group of benzylamine. This reaction can be catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) or using activating agents like N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-benzylpalmitamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of benzylpalmitic acid.

Reduction: Formation of N-benzylhexadecylamine.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

N-benzylpalmitamide has been identified as a promising candidate for neuroprotective drug development. Research indicates that it can be utilized to treat several neurological disorders, including:

- Cerebral Ischemia : Studies have demonstrated that this compound effectively reduces tissue injury in models of cerebral ischemia. In experiments involving rat brain sheets subjected to oxygen-glucose deprivation (OGD), the compound significantly lowered the percentage of tissue injury, particularly at concentrations of 3 μmol/L and 10 μmol/L .

- Neurodegenerative Diseases : The compound shows potential in treating conditions such as Alzheimer's disease and Parkinson's disease due to its neuroprotective properties. It acts similarly to endocannabinoids, which play a crucial role in neuronal survival .

Case Study: Neuroprotection in Animal Models

In a study involving gerbils subjected to bilateral carotid artery occlusion, administration of this compound prior to ischemic events resulted in improved neuronal survival rates post-reperfusion. The treatment was shown to mitigate damage caused by ischemia-reperfusion injury .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it relevant for managing inflammatory conditions:

- Macamides and Inflammation : Research has identified this compound as one of the most abundant macamides in maca. It has been shown to inhibit inflammatory pathways, including the NF-κB signaling pathway, which is critical in various inflammatory responses .

- Pain Management : In vivo studies have revealed that N-benzyl-linoleamide (a related compound) effectively reduces lipopolysaccharide-induced inflammatory pain, suggesting that this compound may share similar mechanisms .

Data Table: Anti-inflammatory Effects of this compound

| Study Focus | Result | Reference |

|---|---|---|

| Inhibition of NF-κB | IC50 values indicating effective inhibition | |

| Pain reduction in rat models | Significant reduction in inflammatory pain markers |

Osteoprotective Effects

Emerging research highlights the role of this compound in promoting bone health:

- Bone Formation : this compound has been shown to enhance osteoblast proliferation and differentiation, contributing positively to bone formation. It increases the expression of osteogenesis-related genes such as BMP-2 and type 1 collagen .

- Prevention of Osteoporosis : Studies suggest that this compound may serve as an effective agent against osteoporosis by promoting bone mineralization and overall bone health .

Case Study: Osteoprotective Mechanisms

In vitro studies demonstrated that this compound promotes osteoblast activity and mineralization, indicating its potential as a therapeutic agent for osteoporosis prevention. The compound's ability to modulate gene expression related to bone formation underscores its significance in bone health research .

Wirkmechanismus

N-benzylpalmitamide exerts its effects primarily through interactions with enzymes and receptors involved in lipid metabolism. It inhibits fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides. By inhibiting FAAH, this compound increases the levels of endogenous fatty acid amides, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

N-benzylstearamide: Similar structure but derived from stearic acid.

N-benzylmyristamide: Similar structure but derived from myristic acid.

N-benzyloleamide: Similar structure but derived from oleic acid.

Uniqueness: N-benzylpalmitamide is unique due to its specific chain length and the presence of a benzyl group. This structural configuration imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its moderate inhibition of FAAH and selective antiproliferative activity against diverse cancer cell lines further highlight its uniqueness .

Biologische Aktivität

N-benzylpalmitamide (NBP) is a bioactive compound primarily found in the plant Lepidium meyenii, commonly known as maca. This compound has garnered attention for its diverse pharmacological activities, including anti-fatigue, anti-inflammatory, and osteogenic properties. This article explores the biological activity of NBP, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an amide derivative of palmitic acid, characterized by the presence of a benzyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 265.46 g/mol. This structure contributes to its unique biological activities, particularly its interaction with various biochemical pathways.

1. Anti-Fatigue Effects

Research has demonstrated that NBP exhibits significant anti-fatigue properties. A study involving Balb/c mice showed that administration of NBP improved endurance during swimming tests. The biochemical parameters measured included:

- Liver Glycogen (LG) : Increased by 241% in the NBP group compared to controls.

- Blood Urea Nitrogen (BUN) : Decreased by 30% in the NBP group.

- Lactate Dehydrogenase (LDH) : Reduced by 23%, indicating less muscle damage.

- Blood Ammonia (BA) : Decreased by 21%.

- Blood Lactic Acid (BLA) : Reduced by 24%.

These results suggest that NBP enhances exercise capacity by modulating energy metabolism and reducing markers associated with fatigue .

2. Anti-Inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the activation of inflammatory pathways, such as NF-κB and STAT3. The IC50 values for inhibiting TNF-α-induced NF-κB activation were reported at approximately:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| CCD-1109Sk | 2.28 ± 0.54 |

| MRC-5 | 3.66 ± 0.34 |

| RWPE-1 | 4.48 ± 0.29 |

These findings point to its potential utility in treating chronic inflammatory conditions .

3. Osteogenic Properties

Another significant aspect of NBP's biological activity is its role in promoting bone health. A study identified NBP as an active constituent in maca that could prevent osteoporosis by stimulating osteoblast proliferation. This effect was attributed to its ability to enhance bone mineral density and promote bone formation .

Case Studies and Research Findings

Several studies have been conducted to investigate the effects of this compound:

- Study on Endurance Capacity : Mice treated with high doses of NBP showed prolonged swimming times and improved biochemical markers related to fatigue, confirming its role in enhancing physical performance .

- Anti-inflammatory Mechanisms : In a controlled study, NBP was shown to effectively reduce inflammatory markers in various cell lines, suggesting its potential application in inflammatory diseases .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Eigenschaften

IUPAC Name |

N-benzylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGPKWUKOQAAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458532 | |

| Record name | N-benzylhexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74058-71-2 | |

| Record name | N-(Phenylmethyl)hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74058-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macamide 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074058712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-benzylhexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACAMIDE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5UVS8JUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Macamide B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.